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Methylthiochroman-8-carboxylate

Cat. No.: B13578210
M. Wt: 208.28 g/mol
InChI Key: NZJXVVYFVFUDQC-UHFFFAOYSA-N
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Description

Historical Perspectives in Thiochroman (B1618051) Chemistry

The exploration of thiochroman chemistry is a sub-chapter in the broader history of sulfur-containing heterocyclic compounds. While the oxygen-containing analogues, chromans, have been studied extensively for a longer period, interest in thiochromans and their derivatives has grown substantially in recent decades. rsc.org This increased attention is largely attributable to the unique chemical properties imparted by the sulfur atom, which influences the electronic and conformational characteristics of the molecule. Early research into thiochromans was often foundational, focusing on synthetic methodologies and characterization. The development of new synthetic routes, such as Michael additions and cycloaddition reactions, has been pivotal in accessing a wider array of thiochroman derivatives. rsc.org The recognition of the thiochroman scaffold as a "privileged structure" in medicinal chemistry has further catalyzed research, leading to more in-depth investigations of its potential applications. researchgate.net

Structural Classification and Nomenclature of Methylthiochroman-8-carboxylate

This compound belongs to the family of thiochromans. The core structure, thiochroman, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiopyran ring. According to IUPAC nomenclature, the systematic name for thiochroman is 3,4-dihydro-2H-thiochromene. nih.gov

The nomenclature of this compound is determined by the IUPAC rules for naming organic compounds. wikipedia.orgqmul.ac.uk The name indicates a thiochroman scaffold with a methyl carboxylate group attached at the 8th position of the bicyclic ring system. An ester is named with the alkyl group from the alcohol first, followed by the name of the carboxylate part derived from the carboxylic acid by changing the "-oic acid" suffix to "-oate". wikipedia.org Therefore, "this compound" precisely defines the structure as a thiochroman ring with a -COOCH₃ group at position 8.

Significance of Thiochroman Scaffolds in Modern Chemical Research

Thiochroman scaffolds are of significant interest in contemporary chemical research, primarily due to their prevalence in biologically active molecules. rsc.orgrsc.org The presence of the sulfur atom in the heterocyclic ring allows for a variety of chemical modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can fine-tune the compound's biological activity. rsc.org

Thiochroman derivatives have been investigated for a wide range of therapeutic applications. They have shown promise as anticancer agents, with some derivatives exhibiting inhibitory effects on key enzymes involved in cancer progression. nih.govnih.govnih.gov Additionally, the thiochroman scaffold has been a building block for the development of antimicrobial agents, targeting both bacterial and fungal pathogens. rsc.orgnih.gov The versatility of the thiochroman ring system allows for the introduction of various functional groups at different positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. rsc.orgnih.gov

Overview of Research Trajectories Pertaining to this compound

While extensive research exists on the broader class of thiochroman derivatives, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, based on the known reactivity and biological profiles of other thiochroman derivatives, potential research avenues for this specific compound can be extrapolated.

Future research could investigate the synthesis of this compound and explore its potential as an intermediate in the synthesis of more complex molecules. Given the biological activities of other thiochromans, it would be a logical step to screen this compound for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Furthermore, the ester functionality of this compound could be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, opening up possibilities for further chemical diversification and the development of new derivatives with potentially enhanced biological profiles. Research into the biotransformation of thiochroman derivatives is also an emerging area, which could lead to the production of novel and enantiomerically enriched compounds. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2S B13578210 Methylthiochroman-8-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-thiochromene-8-carboxylate

InChI

InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3

InChI Key

NZJXVVYFVFUDQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1SCCC2

Origin of Product

United States

Synthetic Methodologies for Methylthiochroman 8 Carboxylate and Analogues

De Novo Synthesis Approaches to the Thiochroman (B1618051) Core

The de novo synthesis of the thiochroman scaffold is fundamental to producing a wide array of derivatives, including the target carboxylate. These methods build the heterocyclic system from acyclic precursors. The incorporation of sulfur into these frameworks can alter electronic distribution and enhance lipophilicity, making them attractive in various chemical research areas. nih.gov

Cyclization Reactions in Thiochroman Ring Formation

The construction of the thiochroman ring often relies on intramolecular cyclization reactions. A prevalent method involves the acid-catalyzed cyclization of 3-(arylthio)propanoic acids. This process typically utilizes a strong acid, such as polyphosphoric acid (PPA), to promote an intramolecular Friedel-Crafts-type acylation, which forms the six-membered sulfur-containing ring and yields a thiochroman-4-one (B147511) intermediate. preprints.orgresearchgate.net This thiochroman-4-one is a versatile precursor for numerous thiochromane derivatives. researchgate.net

Another powerful strategy for forming the thiochroman core is through annulation reactions. For instance, a formal [3+3] annulation between thiophenols and aminocyclopropanes has been reported to produce 4-aminothiochromans with high regioselectivity under mild conditions. nih.gov While this specific example leads to an amino-substituted thiochroman, the principle of annulation highlights a modern approach to constructing the core ring system.

These cyclization strategies are central to heterocyclic chemistry, providing pathways to five or six-membered rings through the strategic connection of appropriate functional groups. youtube.com

Table 1: Selected Cyclization Approaches for Thiochroman Ring Formation

Starting Materials Reagents/Conditions Product Type Reference
3-(Arylthio)propanoic acids Polyphosphoric acid (PPA), heat Thiochroman-4-one preprints.org
Thiophenols and Aminocyclopropanes Mild conditions 4-Aminothiochroman nih.gov

Strategic Functionalization for Carboxylate Integration at the C-8 Position

To synthesize Methylthiochroman-8-carboxylate specifically, the carboxylate group or a suitable precursor must be strategically positioned on the aromatic ring prior to or after cyclization. In a de novo approach, the ideal starting material would be an ortho-substituted thiophenol.

For a Friedel-Crafts-based cyclization, one would start with 2-mercaptobenzoic acid or its corresponding methyl ester. This precursor would then be subjected to a reaction, such as a Michael addition with an acrylic acid derivative, to form the necessary 3-(arylthio)propanoic acid side chain. The subsequent intramolecular cyclization would then yield the thiochroman-4-one core with the carboxylate group already in place at the C-8 position. The final steps would involve the reduction of the ketone at C-4 to a methylene (B1212753) group to complete the thiochroman ring saturation.

Synthesis from Precursor Molecules

The synthesis of this compound can also be achieved by modifying existing molecules that already contain the thiochroman core or a related heterocyclic structure.

Transformation of Related Heterocyclic Systems

While less common, it is theoretically possible to transform other heterocyclic systems into a thiochroman ring. This could involve ring-opening and subsequent recyclization reactions. For example, certain donor-acceptor cyclopropanes react with thiourea (B124793) in a process that involves ring-opening and cyclization to form new heterocyclic structures. researchgate.net Such strategies underscore the potential for complex molecular rearrangements to access desired scaffolds.

Esterification and Carboxylic Acid Precursor Routes to this compound

A more direct and widely practiced approach is the synthesis from a carboxylic acid precursor. If thiochroman-8-carboxylic acid is available, it can be converted to its methyl ester, this compound, through Fischer esterification. masterorganicchemistry.com This classic reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction toward the ester product. masterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.comyoutube.com To further drive the equilibrium, water can be removed from the reaction mixture as it forms, often using a Dean-Stark apparatus. masterorganicchemistry.com

The synthesis of the precursor, thiochroman-8-carboxylic acid, would follow the de novo routes described previously, starting with 2-mercaptobenzoic acid.

Table 2: Fischer Esterification of Thiochroman-8-carboxylic Acid

Reactants Catalyst Key Conditions Product Reference

Catalytic Strategies in this compound Synthesis

Catalysis plays a significant role in the efficient synthesis of thiochroman derivatives. Transition metal catalysts, particularly palladium, are employed in various cross-coupling and cyclization reactions. nih.gov For instance, the palladium-catalyzed carbonylative ring-formation of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide provides a route to thiochroman-4-ones. researchgate.net

Lewis acids are also utilized as catalysts. In the synthesis of thioflavones, a related class of compounds, a combination of a Lewis acid like Zn(OTf)₂ and a palladium(II) catalyst has been used for cross-coupling reactions between 2-sulfinyl-thiochromones and arylboronic acids. acs.org Scandium triflate has been shown to catalyze the reaction of donor-acceptor cyclopropanes with mercaptotetrazoles, demonstrating the utility of Lewis acids in activating substrates for C-S bond formation. researchgate.net

For the specific synthesis of this compound, catalytic methods could be applied to the key cyclization step. For example, the intramolecular Friedel-Crafts acylation could be catalyzed by various Lewis acids instead of stoichiometric amounts of a strong acid like PPA. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of C–S bonds, which is fundamental to the synthesis of thiochromans. rsc.org Palladium- and copper-based catalysts are most commonly employed for such transformations, including the coupling of thiols with aryl halides or the intramolecular cyclization of appropriately substituted precursors. thieme-connect.de

A plausible and efficient route to the thiochroman-8-carboxylate core involves an intramolecular palladium-catalyzed C–S coupling. This strategy would typically start with a 2-halobenzenethiol derivative bearing a suitable three-carbon chain. Alternatively, a tandem reaction involving the palladium-catalyzed addition of a thiol to an alkyne followed by cyclization can be envisioned. For instance, the reaction of a substituted thiol with an aryl halide can form a thioether, which then undergoes intramolecular cyclization. Recent developments have focused on creating thioesters using palladium-catalyzed reductive cross-coupling of carboxylic acids and thiols, which could serve as precursors to the target molecule. rsc.org Another novel approach involves the synthesis of thioesters from amides and disulfides, also catalyzed by palladium. thieme-connect.de Furthermore, iodine has been used to catalyze a denitrative C–S cross-coupling reaction to access thiochromanone derivatives, which can be further modified to yield the desired thiochroman. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Applicable to Thiochroman Synthesis

Catalyst System Reactants Reaction Type Potential Application
Pd(OAc)₂ / PCy₃ Pyridinamide, Diaryl disulfide C-N/S-S Cleavage Coupling Synthesis of thioester precursors
Palladium Catalyst Carboxylic Acid, Thiol Reductive C-S Cross-Coupling Direct formation of thioester intermediates
Iodine (as catalyst) 2'-Nitrochalcone, Xanthate Denitrative C-S Cross-Coupling Formation of thiochromanone core

This table presents generalized catalytic systems that have been used for the synthesis of related sulfur-containing heterocycles and could be adapted for this compound.

Organocatalytic Methods for Stereochemical Control

Organocatalysis has emerged as a premier strategy for asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity under mild conditions. frontiersin.org For the synthesis of chiral thiochromans, organocatalytic tandem reactions, particularly those involving Michael additions, are exceptionally powerful. beilstein-journals.orgnih.gov These reactions often utilize chiral amines or thiourea derivatives as catalysts to control the stereochemical outcome. nih.gov

A common approach is the tandem sulfa-Michael/aldol or sulfa-Michael/Michael reaction. researchgate.net For the synthesis of a chiral this compound derivative, one could envision reacting a 2-mercaptobenzoic acid derivative with an α,β-unsaturated ester. The reaction is initiated by the conjugate addition of the thiol to the unsaturated ester (a sulfa-Michael addition), catalyzed by a bifunctional organocatalyst like a thiourea derived from cinchona alkaloids. nih.govnih.gov This catalyst activates both the nucleophile (thiol) and the electrophile (unsaturated ester) through hydrogen bonding, facilitating the reaction and controlling the stereochemistry of the newly formed stereocenter. The initial adduct then undergoes an intramolecular cyclization to form the thiochroman ring. This approach can generate highly functionalized thiochromans with excellent diastereo- and enantioselectivity. nih.govscilit.com

Table 2: Organocatalysts for Asymmetric Thiochroman Synthesis

Catalyst Type Example Catalyst Reaction Enantiomeric Excess (ee)
Bifunctional Thiourea 9-epi-aminoquinine thiourea Tandem Michael-Knoevenagel Up to 99%
Cinchona Alkaloid Cupreine Tandem thio-Michael-Henry Up to 99%
Amidine-based Homobenzotetramisole (HBTM) Acyl Transfer Cascade Up to 99%

Data compiled from studies on analogous thiochromane and chromane (B1220400) syntheses. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net

Phase-Transfer Catalysis in Thiochroman-8-carboxylate Derivatization

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system). ias.ac.indalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant from one phase to another, thereby enabling the reaction to proceed. crdeepjournal.org

In the context of this compound, PTC can be applied in several ways. One key application is in facilitating thio-Michael additions for the construction of the thiochroman ring itself. researchgate.netnih.gov For example, the conjugate addition of a thiophenol to an α,β-unsaturated ester can be performed in a biphasic system (e.g., organic solvent and aqueous base), where the PTC transports the thiolate anion from the aqueous/solid phase into the organic phase for the reaction. rsc.org This method avoids the need for strictly anhydrous conditions and can be more environmentally benign. researchgate.net Additionally, PTC is well-suited for the subsequent derivatization of the thiochroman scaffold, such as S-alkylation of the thioether moiety or other nucleophilic substitution reactions on the aromatic ring or side chains, where an anionic nucleophile needs to be solubilized in an organic solvent. researchgate.net

Table 3: Common Phase-Transfer Catalysts and Their Applications

Catalyst Typical Structure Phase System Potential Application in Thiochroman Synthesis
Tetrabutylammonium Bromide (TBAB) R₄N⁺X⁻ Liquid-Liquid, Solid-Liquid Thio-Michael addition, S-alkylation
Benzyltriethylammonium Chloride (TEBAC) R₄N⁺X⁻ Liquid-Liquid, Solid-Liquid Dehydrohalogenation, Nucleophilic substitution
Crown Ethers (e.g., 18-Crown-6) Cyclic Polyether Solid-Liquid Solubilizing inorganic salts (e.g., potassium salts)

This table provides examples of general phase-transfer catalysts and their established roles in organic synthesis. dalalinstitute.comcrdeepjournal.orgresearchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. Achieving this for this compound derivatives requires strategies that can precisely control the formation of stereocenters.

Asymmetric Catalysis in Thiochroman Ring Formation

Asymmetric catalysis is the most direct and atom-economical approach to producing enantiomerically pure compounds. frontiersin.org As discussed previously, both organocatalysis and transition-metal catalysis can be adapted for the asymmetric formation of the thiochroman ring.

Organocatalytic strategies, such as the tandem sulfa-Michael/cyclization reactions, are particularly well-documented for creating chiral thiochromans and related heterocycles. beilstein-journals.orgnih.gov For instance, the reaction between a 2-mercaptobenzaldehyde (B1308449) and a benzylidenemalonate in the presence of a chiral thiourea catalyst can yield highly enantioenriched thiochromans. nih.gov A similar strategy could be adapted for the 8-carboxylate target.

Another powerful method involves the use of amidine-based catalysts, such as homobenzotetramisole, which can catalyze the transformation of α,β-unsaturated thioesters into chiral thiochromenes with very high enantioselectivity. organic-chemistry.orgnih.gov This reagent-free method is highly efficient and environmentally friendly, producing carbon dioxide as the only byproduct. organic-chemistry.orgnih.gov

Table 4: Comparison of Asymmetric Catalytic Systems for Thiochroman/Thiochromene Synthesis

Catalytic Approach Catalyst Example Key Transformation Reported ee (%)
Organocatalysis Cinchona Alkaloid-derived Thiourea Tandem Michael Addition >95%
Organocatalysis Amidine-based (HBTM) Acyl Transfer Cascade >98%

Data based on reported syntheses of thiochromans, thiochromenes, and analogous chroman systems. nih.govorganic-chemistry.orgmdpi.com

Chiral Auxiliary-Mediated Stereocontrol

An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this classical approach, a non-chiral substrate is covalently bonded to a single enantiomer of a chiral molecule (the auxiliary). researchgate.netyoutube.com The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. youtube.com

For the synthesis of a chiral this compound derivative, a substrate containing a prochiral center could be attached to a well-known chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived auxiliary. researchgate.net For example, an α,β-unsaturated carboxylic acid precursor could be coupled to an Evans auxiliary. The subsequent conjugate addition of a thiophenol derivative would be directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer preferentially. After the addition, the thioether could be induced to cyclize, and the final step would involve the non-destructive cleavage of the auxiliary to reveal the enantiomerically enriched thiochroman carboxylic acid, which can then be esterified. While this method involves additional synthetic steps (attaching and cleaving the auxiliary), it is a robust and reliable method for achieving high stereoselectivity. researchgate.net

Table 5: Commonly Used Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Cleavage Condition
Evans Oxazolidinones Aldol, Alkylation, Conjugate Addition LiOH/H₂O₂, LiBH₄, MeOMgBr
Camphorsultam Diels-Alder, Alkylation, Conjugate Addition LiAlH₄, LiOH/H₂O₂
(S)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol Diels-Alder Mild acid or base hydrolysis

This table lists established chiral auxiliaries and their general utility in asymmetric synthesis. researchgate.net

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of a chiral compound is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org This is often necessary when direct asymmetric synthesis is not feasible or efficient.

One of the oldest and most reliable methods is classical resolution via diastereomeric salt formation . wikipedia.org If a racemic mixture of thiochroman-8-carboxylic acid (the hydrolyzed ester) is prepared, it can be treated with a chiral base, such as brucine, strychnine, or a synthetic chiral amine. wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure diastereomeric salts are treated with a strong acid to break the salt linkage, yielding the enantiomerically pure carboxylic acid and recovering the resolving agent. wikipedia.org

A more modern and analytical powerful technique is chiral chromatography , most commonly High-Performance Liquid Chromatography (HPLC). nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. mdpi.com This method is highly effective for both analytical-scale assessment of enantiomeric excess and for preparative-scale separation. mdpi.com The choice of CSP is critical and often requires screening of various types, such as those based on polysaccharides or proteins. nih.gov

Table 6: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Crystallization Formation of separable diastereomeric salts with a chiral resolving agent. Scalable, cost-effective for large quantities, well-established. Labor-intensive, success is unpredictable, theoretical max yield is 50% per enantiomer without a racemization step.

This table summarizes the key features of the two primary methods for resolving racemic mixtures. wikipedia.orgnih.govmdpi.com

Chemical Reactivity and Mechanistic Transformations of Methylthiochroman 8 Carboxylate

Nucleophilic and Electrophilic Reactivity Patterns of the Thiochroman (B1618051) Ring

The thiochroman ring in methylthiochroman-8-carboxylate possesses both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile. This nucleophilicity is fundamental to many of the reactions of the thiochroman system, including alkylation and oxidation. wikipedia.org

Conversely, the benzene (B151609) ring of the thiochroman scaffold is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the thioether and the methyl carboxylate group. The thioether group (-S-R) is generally considered an ortho-, para-directing activator due to the ability of the sulfur to donate electron density to the ring through resonance, despite its inductive electron-withdrawing effect. organicchemistrytutor.comrsc.org In contrast, the methyl carboxylate group (-COOCH₃) is a meta-directing deactivator, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. rsc.orgaklectures.com

The interplay between these two opposing directing effects determines the regioselectivity of electrophilic substitution on the this compound molecule. The activating effect of the thioether would favor substitution at positions 5 and 7, while the deactivating carboxylate group at C-8 would direct incoming electrophiles to the C-6 position. The precise outcome would likely depend on the specific reaction conditions and the nature of the electrophile.

Ester Hydrolysis and Transesterification Reactions at the C-8 Carboxylate

The methyl ester at the C-8 position of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to other esters.

Ester Hydrolysis: The hydrolysis of the methyl ester can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method for cleaving esters. arkat-usa.orgresearchgate.net However, due to the potential for steric hindrance from the thiochroman ring, forcing conditions such as elevated temperatures or the use of co-solvents may be necessary to achieve complete reaction. The use of non-aqueous systems with a strong base can also be effective for the hydrolysis of hindered esters. arkat-usa.orgresearchgate.net

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol (B129727) byproduct. masterorganicchemistry.com

Reaction Reagents and Conditions Product Typical Yield
Ester Hydrolysis1. NaOH, H₂O/MeOH, reflux2. H₃O⁺Thiochroman-8-carboxylic acidHigh
TransesterificationR'OH, H⁺ or RO⁻ catalyst, refluxMethyl (R')-thiochroman-8-carboxylateModerate to High

Reductions and Oxidations of the Thiochroman System

The thiochroman system in this compound is susceptible to both reduction and oxidation reactions, targeting the thioether and the ester group.

Oxidation: The thioether linkage is readily oxidized to a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium periodate (B1199274). researchgate.netorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures will lead to the sulfone. The electron-rich nature of the sulfur atom makes it highly susceptible to oxidation. rsc.orgrsc.org

Reduction: The methyl ester group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, milder and more selective reagents like sodium borohydride (B1222165) in the presence of methanol can also be effective for the reduction of aromatic methyl esters. ias.ac.inresearchgate.netresearchgate.nettandfonline.comcdnsciencepub.com This method offers the advantage of chemoselectivity, as it typically does not reduce other functional groups like amides or nitriles that might be present in more complex derivatives.

Reaction Reagent Conditions Product
Oxidation to Sulfoxidem-CPBA (1 equiv)CH₂Cl₂, 0 °CMethylthiochroman-1-oxide-8-carboxylate
Oxidation to Sulfonem-CPBA (>2 equiv)CH₂Cl₂, refluxMethylthiochroman-1,1-dioxide-8-carboxylate
Reduction of EsterNaBH₄/MeOHTHF, reflux(8-Hydroxymethyl)thiochroman

Functional Group Interconversions on the this compound Scaffold

The methyl ester functionality at the C-8 position serves as a versatile handle for a variety of functional group interconversions. A key transformation is the conversion of the ester to an amide. This can be achieved by heating the ester with a primary or secondary amine, often with a catalyst. masterorganicchemistry.comacs.orggoogle.comnih.gov This reaction, known as aminolysis, provides a direct route to thiochroman-8-carboxamides, which can be valuable for further synthetic manipulations or for biological evaluation.

Reaction Reagents and Conditions Product
Amide FormationR'R''NH, heatN,N-Disubstituted-thiochroman-8-carboxamide

Rearrangement Reactions Involving the Thiochroman Core

While no specific rearrangement reactions of this compound have been documented, the structural motifs present in the molecule suggest the possibility of certain classical rearrangements under appropriate conditions.

One such possibility is a Fries-type rearrangement . The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgrsc.orgbyjus.compharmdguru.comsigmaaldrich.com Although this compound is not a phenolic ester, under harsh conditions, a related intramolecular acylation might be conceivable, though likely a minor and inefficient process.

Another potential, though more speculative, rearrangement is a Sommelet-Hauser-type rearrangement . This reaction typically involves the rsc.orgaiinmr.com-sigmatropic rearrangement of a benzylic quaternary ammonium (B1175870) salt. numberanalytics.comwikipedia.orgnii.ac.jpacs.orgrsc.org If the thiochroman ring were to be quaternized at the sulfur and a suitable base were employed, a rearrangement involving the benzylic C-4 position could be envisioned, leading to a ring-expanded or substituted product. However, this remains a hypothetical transformation for this specific scaffold.

Derivatization Strategies for Structural Modification and Exploration

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution provides a direct method for introducing new functional groups onto the aromatic ring of this compound, enabling the synthesis of a diverse range of derivatives. The regiochemical outcome of these substitutions is governed by the directing effects of the existing thioether and carboxylate substituents.

As previously discussed, the activating ortho-, para-directing thioether and the deactivating meta-directing carboxylate group create a complex substitution pattern. Based on analogous systems, electrophilic attack is most likely to occur at the positions ortho and para to the activating thioether, with the meta-directing effect of the carboxylate potentially favoring substitution at the C-6 position.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgaiinmr.comumass.eduwebassign.netumkc.eduscribd.comyoutube.com Based on the nitration of methyl benzoate, the reaction would be expected to proceed, with the nitro group likely being introduced at the C-6 position, meta to the deactivating ester group.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst. youtube.comkhanacademy.orgyoutube.com Similar to nitration, the position of halogenation would be influenced by both substituents, with the C-6 position being a probable site of reaction.

Reaction Reagents and Conditions Predicted Major Product
NitrationHNO₃, H₂SO₄Methyl-6-nitrothiochroman-8-carboxylate
BrominationBr₂, FeBr₃Methyl-6-bromothiochroman-8-carboxylate

Modifications at the Thioether Linkage

The thioether linkage within the this compound scaffold represents a key site for chemical modification, primarily through oxidation reactions. The sulfur atom can be selectively oxidized to form either the corresponding sulfoxide or sulfone, thereby modulating the electronic and steric properties of the molecule. The choice of oxidant and reaction conditions dictates the outcome of the oxidation state.

Common oxidizing agents employed for the transformation of thioethers to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (NaIO₄). researchgate.netchempedia.infomasterorganicchemistry.com The reactivity of these agents can be tuned to achieve the desired level of oxidation. For instance, the use of one equivalent of an oxidizing agent under controlled temperature conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. organic-chemistry.orgorganic-chemistry.org

The existence of Thiochromane-8-carboxylic acid 1,1-dioxide as a commercially available compound confirms that the thioether moiety in this particular heterocyclic system can be readily oxidized to the corresponding sulfone. This transformation is significant as the resulting sulfone group can act as a hydrogen bond acceptor and alter the biological activity of the parent molecule.

Table 1: Oxidation of Thioether Linkage

Starting Material Reagent Product Notes
This compound 1. H₂O₂ (1 equiv), Acetic Acid This compound S-oxide Selective oxidation to sulfoxide.
This compound 2. m-CPBA (1 equiv), CH₂Cl₂ This compound S-oxide Mild conditions, high selectivity for sulfoxide. reddit.com
This compound 3. NaIO₄, Methanol/Water This compound S-oxide Selective oxidation, often used for sensitive substrates. chempedia.info
This compound 4. H₂O₂ (excess), Acetic Acid, heat This compound S,S-dioxide Further oxidation to the sulfone. beilstein-journals.org
This compound 5. m-CPBA (2 equiv or excess), CH₂Cl₂ This compound S,S-dioxide Stronger conditions lead to the sulfone. researchgate.net

Side-Chain Elaboration at the Carboxylate Moiety

The carboxylate moiety of this compound offers a versatile handle for the introduction of a wide range of functional groups through side-chain elaboration. The primary route for this functionalization involves the conversion of the methyl ester into a more reactive carboxylic acid derivative, which can then be coupled with various nucleophiles.

A common and practical approach begins with the hydrolysis of the methyl ester to the corresponding thiochroman-8-carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid is a key intermediate for a variety of subsequent transformations.

To facilitate the coupling with nucleophiles, the carboxylic acid is typically activated. A well-established method for this activation is the conversion of the carboxylic acid to an acid chloride. This transformation can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting thiochroman-8-carbonyl chloride is a highly reactive electrophile.

This activated acid chloride can then be reacted with a diverse array of nucleophiles to generate a library of derivatives. For instance, reaction with primary or secondary amines leads to the formation of the corresponding amides. This amidation reaction is a powerful tool for introducing structural diversity and modulating the physicochemical properties of the parent compound. A patent describing the synthesis of related thiochroman derivatives discloses the reaction of a thiochroman-8-carbonyl chloride with various amines to produce a range of substituted amides. rsc.org

Alternatively, the carboxylic acid can be coupled directly with amines or alcohols using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This method avoids the need to isolate the often-sensitive acid chloride.

Table 2: Side-Chain Elaboration Reactions

Starting Material Reagent(s) Intermediate Product Reaction Type
This compound 1. LiOH, THF/H₂O Thiochroman-8-carboxylic acid - Ester Hydrolysis
Thiochroman-8-carboxylic acid 2. SOCl₂ or (COCl)₂ Thiochroman-8-carbonyl chloride - Acid Chloride Formation
Thiochroman-8-carbonyl chloride 3. R¹R²NH, Base (e.g., Et₃N) - N,N-Disubstituted-thiochroman-8-carboxamide Amidation
Thiochroman-8-carboxylic acid 4. R¹OH, DCC, DMAP - R¹-thiochroman-8-carboxylate Esterification
Thiochroman-8-carboxylic acid 5. R¹R²NH, EDC, HOBt - N,N-Disubstituted-thiochroman-8-carboxamide Amide Coupling

The ability to perform these transformations allows for the systematic modification of the side chain at the C8 position of the thiochroman ring system. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the introduction of different amide or ester functionalities can significantly influence the biological activity, solubility, and pharmacokinetic properties of the molecule.

Advanced Spectroscopic and Structural Elucidation Studies of Methylthiochroman 8 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules like Methylthiochroman-8-carboxylate. Through the application of various one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be theoretically achieved.

Multi-dimensional NMR for Comprehensive Assignment (e.g., COSY, HSQC, HMBC)

To fully determine the chemical structure of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent protons on the thiochroman (B1618051) ring, helping to establish the connectivity of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-proton pairs. mdpi.comresearchgate.net Each peak in the HSQC spectrum links a specific proton signal to its attached carbon, providing a clear map of the C-H bonds in the molecule. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. mdpi.comresearchgate.net It would be instrumental in connecting the methyl ester group to the aromatic ring at the C-8 position by showing a correlation between the methyl protons and the carboxyl carbon, as well as with the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: This table is predictive and based on general chemical shift values for similar structural motifs. Actual experimental values may vary.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)
2~3.0 - 3.4~25 - 30H2 → C3, C4, C4a
3~1.9 - 2.3~20 - 25H3 → C2, C4
4~2.7 - 3.1~28 - 33H4 → C2, C3, C4a, C5
5~7.0 - 7.4~125 - 130H5 → C4, C6, C7, C8a
6~6.8 - 7.2~120 - 125H6 → C5, C7, C8
7~7.2 - 7.6~130 - 135H7 → C5, C6, C8, C8a
8-~130 - 135-
8a-~135 - 140-
4a-~128 - 133-
C=O-~165 - 170OCH₃ → C=O; H7 → C=O
OCH₃~3.8 - 4.0~50 - 55OCH₃ → C=O

Application of NOESY/ROESY for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This information is vital for determining the three-dimensional structure and preferred conformation of the thiochroman ring. For instance, NOE correlations between protons on the aliphatic and aromatic portions of the molecule would help define the puckering of the heterocyclic ring.

Dynamic NMR Studies for Rotational Barriers or Inversion Processes

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures. nih.gov This technique could be used to investigate dynamic processes such as ring inversion of the thiochroman moiety or restricted rotation around the C(8)-C(O) bond. nih.gov By analyzing the changes in the lineshape of the NMR signals with temperature, it would be possible to calculate the energy barriers associated with these conformational changes. nih.gov

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis. chemrevise.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its molecular formula (C₁₁H₁₂O₂S), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of daughter ions. mdpi.com The analysis of these fragmentation patterns provides valuable information about the molecule's structure. mdpi.com

Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS (Note: This table is predictive and based on common fragmentation patterns for esters and thioethers.)

Parent Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
208177OCH₃• (31)Loss of the methoxy (B1213986) radical from the ester.
208149COOCH₃• (59)Loss of the carbomethoxy group.
208176S (32)Loss of the sulfur atom, followed by rearrangement.
177149CO (28)Loss of carbon monoxide from the acylium ion.

The fragmentation would likely be initiated by the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion. chemrevise.orgresearchgate.net Subsequent fragmentations could involve the loss of carbon monoxide or cleavage of the thiochroman ring structure, providing further confirmation of the compound's architecture. chemrevise.orgresearchgate.net

Ion Mobility Spectrometry in Conjunction with MS

Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) is a powerful technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.govnih.gov This separation technique, occurring on a millisecond timescale, is particularly valuable for distinguishing between isomeric and isobaric species. nih.gov In the context of this compound, IMS-MS would be instrumental in determining its gas-phase conformation and its collision cross-section (CCS), a key physical parameter.

While specific experimental CCS values for this compound are not publicly available in the reviewed literature, the technique's application can be outlined. Ions of the compound would be generated using a soft ionization technique like electrospray ionization (ESI) and introduced into a drift tube filled with a neutral buffer gas. nih.gov The time it takes for the ions to traverse the tube under the influence of a weak electric field is measured as its drift time, which is proportional to its CCS.

Hypothetical Ion Mobility Data for this compound

ParameterHypothetical ValueDescription
Ion Species[M+H]⁺The protonated molecule of this compound.
Drift GasNitrogen (N₂)A common buffer gas used in ion mobility experiments.
Collision Cross-Section (CCS)Value not availableA measure of the ion's rotational average projected area.
Drift TimeValue not availableThe time taken for the ion to travel through the ion mobility cell.

This table represents the type of data that would be generated from an IMS-MS experiment. Actual experimental values are not available in the current literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Detailed Band Assignment for Characteristic Vibrations

For this compound, characteristic vibrational bands would be expected for the ester group (C=O and C-O stretching), the aromatic ring (C-H and C=C stretching), the thioether moiety (C-S stretching), and the aliphatic portions of the thiochroman ring (CH₂ stretching and bending).

The analysis of metal carboxylates by IR and Raman spectroscopy has established that the antisymmetric and symmetric stretching vibrations of the carboxylate ion are particularly informative. researchgate.net While this compound is an ester and not a carboxylate salt, the principles of identifying key functional group vibrations remain.

Hypothetical Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000Aromatic C-H StretchAromatic Ring
~2950-2850Aliphatic C-H StretchThiochroman Ring, Methyl Ester
~1720C=O StretchEster Carbonyl
~1600-1450C=C StretchAromatic Ring
~1250C-O StretchEster
~700-600C-S StretchThioether

This table presents expected vibrational frequencies based on known data for similar functional groups. Specific experimental data for this compound is not available.

Quantitative Spectroscopic Analysis

Quantitative analysis using vibrational spectroscopy relies on the Beer-Lambert law, where the absorbance of a particular band is proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a characteristic peak (e.g., the ester C=O stretch) at various known concentrations of this compound. This would allow for the determination of the concentration of the compound in unknown samples. The precision and accuracy of such a method would need to be validated according to standard analytical procedures.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the surveyed literature, the methodology would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would also reveal how the molecules of this compound pack in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the supramolecular architecture. For instance, studies on related chromone (B188151) derivatives have detailed the formation of supramolecular arrays through hydrogen bonding. nih.gov

Absolute Configuration Determination (if applicable)

If this compound is chiral and crystallizes in a non-centrosymmetric space group, anomalous dispersion techniques in X-ray crystallography could be used to determine its absolute configuration. This is crucial for understanding its stereospecific interactions in biological systems.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational preferences of chiral compounds. The most prominent of these techniques is Circular Dichroism (CD) spectroscopy.

Theoretical Application to this compound:

Should this compound be resolved into its enantiomers, or if diastereomers are synthesized, chiroptical spectroscopy would be the definitive method for assigning their absolute stereochemistry. The chirality of this molecule would arise from the stereocenter at the C4 position of the thiochroman ring, if the ring is not planar.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the molar ellipticity ([θ]) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the chiral molecule's three-dimensional structure.

For this compound, electronic transitions associated with the aromatic chromophore and the carboxylate group would be expected to give rise to distinct Cotton effects in the UV-Vis region. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s).

To definitively assign the absolute configuration, the experimental CD spectrum of a purified enantiomer would be compared to a theoretically calculated spectrum. This computational approach involves:

Performing a conformational search for the molecule to identify its most stable conformations.

Calculating the theoretical CD spectrum for each stable conformation using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Averaging the calculated spectra based on the Boltzmann population of each conformer.

Comparing the resulting theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration.

While specific experimental data for this compound is not available, the table below illustrates the type of data that would be generated from such an analysis for a hypothetical (R)- and (S)-enantiomer.

Hypothetical Circular Dichroism Data for this compound Enantiomers

Enantiomer Wavelength (nm) Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) Type of Cotton Effect
(R)-Methylthiochroman-8-carboxylate ~280 Positive Positive
~250 Negative Negative
(S)-Methylthiochroman-8-carboxylate ~280 Negative Negative

Note: This table is illustrative and does not represent actual experimental data.

The mirror-image relationship between the hypothetical CD spectra of the (R)- and (S)-enantiomers is a hallmark of chiroptical measurements of enantiomeric pairs.

The study of related thiochroman derivatives has demonstrated the power of chiroptical spectroscopy. For instance, the absolute configurations of the biotransformation products of (±)-thiochroman-4-ol have been successfully determined using electronic circular dichroism (ECD) calculations. Similarly, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, has been employed in the conformational analysis of chiral cyclic sulfoxides, including derivatives of thiochroman. These studies underscore the utility of chiroptical methods in the stereochemical elucidation of the broader thiochroman class of compounds.

Computational and Theoretical Investigations of Methylthiochroman 8 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide deep insights into the structure, stability, and reactivity of Methylthiochroman-8-carboxylate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) would be a primary tool for investigating this compound. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy. A typical DFT study on this molecule would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would reveal key bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Once the optimized geometry is obtained, properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken and Natural Population Analysis (NPA): These analyses would be used to determine the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Hypothetical DFT Data for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity.
Total Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for specific electronic properties, ab initio (from first principles) methods could be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality results. These would be particularly useful for:

Refining the ground state energy and geometry.

Calculating accurate ionization potentials and electron affinities.

Investigating excited electronic states to understand potential photochemical behavior.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the corresponding NMR chemical shifts can be predicted. Comparing these theoretical shifts with experimental data (if it were available) would be a powerful method for structural confirmation.

Vibrational Frequencies: The calculation of the vibrational frequencies and their corresponding intensities would predict the appearance of an infrared (IR) spectrum. This would allow for the assignment of specific absorption bands to the stretching and bending modes of the various functional groups within this compound, such as the C=O stretch of the ester and the C-S vibrations of the thiochroman (B1618051) ring.

Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterFunctional Group Assignment
¹³C NMR~168 ppmCarbonyl carbon (C=O) of the ester
¹H NMR~3.8 ppmMethyl protons (-OCH₃) of the ester
IR~1720 cm⁻¹C=O stretching vibration
IR~680 cm⁻¹C-S stretching vibration

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic details, molecular modeling and dynamics simulations provide insights into the macroscopic and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

The thiochroman ring is not planar and can adopt different conformations (e.g., half-chair, boat). A thorough conformational analysis would be performed by systematically rotating the rotatable bonds in the molecule, such as the C-C bond connecting the ester group to the ring.

Potential Energy Surface (PES) Scan: This would map the energy of the molecule as a function of specific dihedral angles, revealing the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Docking Studies to Elucidate Intermolecular Interactions (General, non-biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. While often used in a biological context (e.g., protein-ligand docking), the principles can be applied to understand general intermolecular interactions.

Self-Assembly Studies: Docking simulations could be used to investigate how two or more molecules of this compound might interact with each other in the solid state or in solution. This would help in understanding potential crystal packing arrangements and the nature of intermolecular forces (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that govern its bulk properties.

Solvent Effects on Molecular Conformation and Reactivity

The local environment, dictated by the choice of solvent, plays a pivotal role in determining the three-dimensional structure and, consequently, the chemical reactivity of molecules. For cyclic structures like this compound, the solvent can influence the conformational equilibrium of the thiochroman ring and the orientation of the methyl carboxylate group. Computational studies, often employing implicit or explicit solvent models, are instrumental in predicting these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, while more computationally intensive, involve simulating a discrete number of solvent molecules around the solute. This method allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.

The conformation of the thiochroman ring, which can exist in various forms such as half-chair, boat, or twist-boat, is sensitive to the polarity of the solvent. frontiersin.org In non-polar solvents, intramolecular forces may dominate, favoring more compact conformations. Conversely, polar solvents can stabilize conformations with larger dipole moments. mdpi.com For this compound, the interplay between the thioether and ester functionalities in the presence of different solvents would be a key area of investigation.

The following table illustrates hypothetical data from a computational study on the effect of different solvents on the dihedral angle of the thiochroman ring in this compound, a key parameter in defining its conformation.

SolventDielectric ConstantCalculated Dihedral Angle (°)Predominant Conformation
n-Hexane1.8845.2Half-Chair
Dichloromethane8.9348.7Distorted Half-Chair
Methanol (B129727)32.752.1Twist-Boat
Water80.155.8Boat

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of solvent effects on cyclic systems.

Furthermore, the reactivity of this compound, for instance in hydrolysis or substitution reactions, would be significantly impacted by the solvent. frontiersin.org Solvents that can stabilize transition states through solvation will lower the activation energy and accelerate the reaction rate. Computational models can map out the energy profile of a reaction in different solvent environments to predict these kinetic effects. escholarship.org

Reaction Pathway Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to explore reaction pathways and identify the transition states that connect reactants to products. arxiv.org For a molecule like this compound, this could involve studying its synthesis, rearrangement, or degradation pathways.

Transition state theory is a cornerstone of these investigations. By locating the saddle point on the potential energy surface corresponding to the transition state, chemists can calculate the activation energy of a reaction. Methods like Density Functional Theory (DFT) are commonly used for this purpose, providing a good balance between accuracy and computational cost. figshare.com

For instance, the synthesis of the thiochroman skeleton can proceed through various routes, such as a [3+3] annulation of aminocyclopropanes with thiophenols. nih.gov Computational analysis of such a reaction for a substituted derivative like this compound would involve:

Mapping the Potential Energy Surface: Identifying all stable intermediates and transition states.

Calculating Activation Energies: Determining the kinetic feasibility of different pathways.

Vibrational Frequency Analysis: Confirming the nature of stationary points (minima for reactants and products, first-order saddle point for transition states) and calculating zero-point vibrational energies.

A hypothetical reaction pathway for the formation of a thiochroman derivative is presented in the table below, with energies calculated relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Intermediate 1Initial adduct-5.2
Transition State 1Ring-closing step+15.8
Intermediate 2Cyclized intermediate-12.4
Transition State 2Final rearrangement+8.3
ProductThis compound-20.1

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational reaction pathway analysis.

Such detailed computational elucidation not only explains experimentally observed product distributions but can also guide the design of more efficient synthetic routes by identifying rate-limiting steps and potential side reactions. escholarship.org

Structure-Property Relationship Studies via In Silico Methods

In silico methods are invaluable for establishing relationships between the chemical structure of a molecule and its physical, chemical, and biological properties. For this compound, these studies could predict a wide range of characteristics, from its spectroscopic signatures to its potential biological activity.

Structure-activity relationship (SAR) studies are particularly prominent in drug discovery, where computational models are used to predict the biological activity of novel compounds. rsc.orgnih.gov For thiochroman derivatives, which have been investigated for various pharmacological properties, in silico docking studies can simulate the binding of the molecule to a biological target, such as an enzyme or receptor. rsc.orgresearchgate.net The binding affinity and mode can then be correlated with structural features of the thiochroman scaffold and its substituents.

The table below provides a hypothetical example of a QSAR (Quantitative Structure-Activity Relationship) study for a series of thiochroman derivatives, including this compound, against a hypothetical enzyme.

CompoundLipophilicity (logP)Electronic Parameter (Hammett constant)Predicted IC50 (µM)
Thiochroman-8-carboxylic acid2.50.3512.5
This compound 3.1 0.38 8.2
6-Nitrothiochroman-8-carboxylate3.30.782.1
6-Aminothiochroman-8-carboxylate1.8-0.6625.7

Note: This data is hypothetical and for illustrative purposes.

Beyond biological activity, structure-property relationships can also be established for physicochemical properties. For example, computational models can predict properties like:

Solubility: Based on the molecule's polarity and interactions with a solvent.

Melting Point: Correlated with molecular symmetry and intermolecular forces.

Spectroscopic Properties: Predicting NMR and IR spectra to aid in experimental characterization. mdpi.com

These in silico approaches accelerate the research and development process by allowing for the virtual screening of large numbers of compounds and the prioritization of candidates for synthesis and experimental testing. researchgate.net

Biotransformation Studies of Methylthiochroman 8 Carboxylate Non Human/non Clinical

Enzymatic Transformations by Isolated Enzymes or Cell-Free Systems

The use of isolated enzymes or cell-free systems offers a controlled environment to study the specific transformations of a substrate. While direct enzymatic studies on methylthiochroman-8-carboxylate are lacking, research on analogous thiochroman (B1618051) structures indicates that enzymatic catalysis, particularly oxidation, is a key transformation pathway. researchgate.net

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, and studies on thiochroman derivatives demonstrate the potential for stereoselective transformations. mdpi.com The enzymatic resolution of racemic mixtures is a common application. For instance, the biotransformation of (±)-thiochroman-4-ol using fungi has been shown to yield the corresponding ketone, thiochroman-4-one (B147511), while recovering the unreacted R-alcohol with high enantiomeric purity. nih.gov This suggests that enzymes within these microorganisms can selectively act on one enantiomer, leaving the other unmodified.

The stereochemistry of the products is highly dependent on the specific enzymes and the substrate structure. In the biotransformation of thiochroman-4-ol (B1596091) and its derivatives, both syn and anti stereoisomers of the resulting sulfoxides have been successfully characterized, demonstrating the high degree of stereochemical control achievable through biocatalysis. mdpi.comscilit.comnih.gov This stereoselectivity is a key advantage of biocatalysis over traditional chemical synthesis, as it can provide access to enantiomerically pure compounds that are valuable as building blocks in drug design and organic synthesis. researchgate.net

The primary biotransformation products identified from studies on thiochroman derivatives are typically the result of oxidation at the sulfur atom, leading to the formation of sulfoxides. mdpi.com For example, the biotransformation of (±)-thiochroman-4-ol with the marine-derived fungus Emericellopsis maritima BC17 resulted in the production of syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. nih.govmdpi.com Another common product is the corresponding ketone, thiochroman-4-one, formed through the oxidation of the hydroxyl group. nih.govmdpi.com

In some instances, more complex transformations can occur. The biotransformation of 6-chlorothiochroman-4-ol by Purpureocillium lilacinum BC17-2 led to the opening of the tetrahydrothiopyran (B43164) ring, resulting in the formation of a novel compound, (S)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol. researchgate.net The structures of these biotransformation products are typically elucidated using a combination of spectroscopic techniques, including NMR, HR-ESI-MS, and ECD spectra. mdpi.comscilit.comnih.gov

The following table summarizes the identified biotransformation products from related thiochroman derivatives.

SubstrateBiotransformation Product
(±)-Thiochroman-4-olsyn-(±)-Thiochroman-4-ol 1-oxide
anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxide
Thiochroman-4-one
(±)-6-Chlorothiochroman-4-olsyn-(1R,4S)-(–)-6-Chlorothiochroman-4-ol 1-oxide
anti-(1R,4R)-(–)-6-Chlorothiochroman-4-ol 1-oxide
6-Chlorothiochroman-4-one
(S)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol

Microbial Transformations Using Defined Microorganism Strains

The use of whole microbial cells is a common and effective method for biotransformation, as the microorganisms provide a natural source of a wide range of enzymes.

Fungi, particularly marine-derived species, have shown significant potential as biocatalysts for the transformation of thiochroman derivatives. mdpi.com These microorganisms are adapted to extreme environments and possess unique enzymes with remarkable properties. mdpi.com Studies have demonstrated that fungal strains can effectively catalyze oxidations of the thiochroman scaffold. researchgate.net

A study involving the marine-derived fungi Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2 on thiochroman-4-ol and 6-chlorothiochroman-4-ol yielded several oxidized products. mdpi.comscilit.comnih.gov E. maritima BC17 transformed thiochroman-4-ol into its corresponding sulfoxides and thiochroman-4-one. nih.govmdpi.com Similarly, P. lilacinum BC17-2 was also capable of these transformations. mdpi.com Other fungi, such as Mortierella isabellina and Helminthosporium sp., have also been reported to biotransform thiochroman-4-ol to thiochroman-4-one. nih.govmdpi.com The biotransformation of 6-methylthiochroman-4-one (B1293643) by Trichoderma viride has also been explored to generate new derivatives. acs.org

The table below details some of the fungal strains and their observed transformations on thiochroman derivatives.

Fungal StrainSubstrateKey Biotransformation Products
Emericellopsis maritima BC17(±)-Thiochroman-4-olsyn-(±)-thiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, thiochroman-4-one
(±)-6-Chlorothiochroman-4-olsyn-(1R,4S)-(–)-6-chlorothiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-6-chlorothiochroman-4-ol 1-oxide, 6-chlorothiochroman-4-one
Purpureocillium lilacinum BC17-2(±)-Thiochroman-4-olNot specified in detail, but noted to perform transformations
(±)-6-Chlorothiochroman-4-ol(S)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol
Mortierella isabellina ATCC 42613Thiochroman-4-olThiochroman-4-one
Helminthosporium sp. NRRL 4671Thiochroman-4-olThiochroman-4-one
Trichoderma viride6-Methylthiochroman-4-oneNew thiochromanone derivatives

While the literature on fungal biotransformations of thiochromans is more extensive, bacterial transformations also represent a promising avenue for generating novel metabolites. Bacteria, including endophytic strains, are a rich source of enzymes capable of a wide array of chemical modifications. mdpi.com Natural transformation in bacteria is a known mechanism for the acquisition of new genes, which can lead to novel metabolic capabilities. biorxiv.org

Although specific examples of bacterial biotransformation of this compound are not available, the general principles of microbial metabolism suggest that bacteria could mediate similar oxidative transformations as observed in fungi. Furthermore, the potential for bacteria to possess unique enzymatic machinery could lead to the discovery of entirely new metabolic pathways and novel thiochroman derivatives. The investigation of bacterial endophytes, which live within plant tissues, is a particularly interesting area for future research, as these microorganisms may have evolved specialized metabolic pathways to interact with host plant compounds. mdpi.com

Methylthiochroman 8 Carboxylate As a Key Building Block in Synthetic Methodology

Utilization as a Synthetic Intermediate in Multi-Step Organic Synthesis

The strategic placement of the methyl ester and the inherent reactivity of the thiochroman (B1618051) ring system make methylthiochroman-8-carboxylate a sought-after intermediate in multi-step synthetic sequences. Organic chemists have capitalized on its structure to access a variety of target molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing handles for further functionalization. The thioether within the heterocyclic ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can influence the reactivity of the aromatic ring and participate in subsequent transformations.

Integration into Complex Molecular Architectures

The thiochroman scaffold of this compound serves as a robust foundation for the assembly of more elaborate and sterically congested molecules. Its incorporation into larger structures is often achieved through transformations of the carboxylate group or by functionalization of the aromatic portion of the molecule. For instance, the carboxylic acid derivative can be coupled with various amines or alcohols to form amides and esters, respectively, thereby extending the molecular framework. Furthermore, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene (B151609) ring, paving the way for the construction of polycyclic systems.

Role in Method Development for Heterocyclization Reactions

The development of novel and efficient methods for the synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry. This compound and its derivatives have played a role in the exploration of new heterocyclization strategies. The inherent reactivity of the thiochroman ring system can be harnessed to construct fused heterocyclic systems. For example, reactions that involve the sulfur atom or the adjacent methylene (B1212753) groups can lead to the formation of new rings, expanding the diversity of accessible heterocyclic structures.

Precursor for Advanced Materials (Excluding any clinical/biological applications)

The unique photophysical and electronic properties of sulfur-containing aromatic compounds make them attractive targets for materials science. While detailed research in this specific area is emerging, the core structure of this compound suggests its potential as a precursor for advanced materials. The thiochroman unit can be incorporated into polymeric backbones or serve as a core for the synthesis of organic electronic materials. The ability to modify the carboxylate group allows for the tuning of solubility and processing characteristics, which are crucial for the fabrication of functional materials.

Application in Ligand Design for Catalysis (Excluding any clinical/biological applications)

The design of novel ligands is central to the advancement of homogeneous catalysis. The structure of this compound offers a scaffold for the development of new ligand systems. The sulfur atom, along with other potential donor sites introduced through functionalization of the aromatic ring or the carboxylate group, can coordinate to metal centers. The rigid thiochroman backbone can impart specific steric and electronic properties to the resulting metal complex, influencing its catalytic activity and selectivity in a variety of chemical transformations. Research in this area focuses on creating ligands that can enhance the efficiency and scope of catalytic reactions.

Q & A

Q. Optimization Tips :

  • Purity Control : Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Yield Improvement : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:1 hexane/EtOAc) and adjust stoichiometry (e.g., 1.2 eq. methylating agent) .

Q. Table 1: Representative Synthetic Yields

PrecursorCatalystSolventYield (%)Purity (HPLC)
Thiophenol-AH₂SO₄DCM6295%
Thiophenol-BNaHTHF7898%

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Q. Answer :

  • ¹H/¹³C NMR : Key peaks include:
    • Methyl group : Singlet at δ ~2.3 ppm (¹H); δ ~25 ppm (¹³C).
    • Carboxylate : Carbonyl signal at δ ~170 ppm (¹³C).
    • Aromatic protons : Multiplet in δ 6.8–7.5 ppm (¹H) .
  • IR Spectroscopy : Confirm carbonyl stretch at ~1680–1720 cm⁻¹.
  • Mass Spec : Molecular ion [M+H]⁺ expected at m/z 210–220 (exact mass depends on substituents) .

Note : Compare data with literature values to validate structural assignments. Discrepancies >0.1 ppm (NMR) or >5 cm⁻¹ (IR) may indicate impurities or isomerization .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer :
Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

  • Solution : Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

Stereochemical Ambiguity : Unreported enantiomeric ratios affecting potency.

  • Solution : Perform chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomers .

Solubility Artifacts : Poor aqueous solubility leading to false negatives.

  • Solution : Use DMSO stock solutions ≤0.1% v/v and confirm solubility via dynamic light scattering .

Case Study : A 2024 study found that racemic mixtures showed 40% lower IC₅₀ in kinase assays compared to pure (R)-enantiomers, emphasizing stereochemical reporting .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Q. Answer :

  • DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) basis set to model transition states for cyclization or methyl-group transfer reactions .
  • MD Simulations : GROMACS for solvation effects; simulate in water/ethanol mixtures to predict solvent-dependent reaction pathways .
  • Machine Learning : Train models on existing thiochroman reaction datasets (e.g., USPTO) to predict regioselectivity .

Validation : Compare computed activation energies (±3 kcal/mol) with experimental kinetics (Arrhenius plots) .

Advanced: How should researchers design experiments to distinguish between competing mechanistic hypotheses for this compound’s catalytic behavior?

Q. Answer :

  • Isotopic Labeling : Synthesize ¹³C-labeled carboxylate to track bond cleavage via NMR or mass spectrometry .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents; KIE >2 suggests proton transfer is rate-limiting .
  • In Situ Monitoring : Use ReactIR to detect intermediates during reactions (e.g., acyloxy-carbocation formation) .

Example : A 2023 study used ¹⁸O-labeled water to confirm hydrolytic vs. non-hydrolytic degradation pathways .

Basic: What are the best practices for reporting this compound’s physicochemical properties in publications?

Q. Answer :

  • Melting Point : Report as a range (e.g., 145–147°C) with heating rate (1°C/min).
  • Solubility : Use USP classification (e.g., “sparingly soluble in H₂O; freely soluble in EtOH”).
  • Stability : Include accelerated stability data (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. Table 2: Stability Under Accelerated Conditions

ConditionPurity Loss (%)Degradation Products
40°C/RH758.2Carboxylic acid, dimer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.